molecular formula C18H19N5O4S B2598668 methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate CAS No. 2097899-14-2

methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2598668
CAS No.: 2097899-14-2
M. Wt: 401.44
InChI Key: MCBKTCWAEVIJJC-UHFFFAOYSA-N
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Description

The compound methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate features a pyridin-3-yl-substituted pyrazole core linked via an ethylsulfamoyl group to a phenyl ring bearing a methyl carbamate moiety. This structure combines multiple pharmacophoric elements:

  • Pyridine-pyrazole hybrid: The pyridin-3-yl group on the pyrazole ring may enhance π-π stacking and hydrogen bonding with biological targets.
  • Carbamate functionality: The methyl carbamate at the para position of the phenyl ring could modulate metabolic stability and bioavailability.

Properties

IUPAC Name

methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKTCWAEVIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the carbamate or sulfamoyl groups.

    Substitution: Substituted derivatives where nucleophiles replace leaving groups.

Scientific Research Applications

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Pyrazole Sulfonamide Derivatives

Compound 25 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
  • Key features :
    • Trimethylpyrazole substituents enhance lipophilicity.
    • 4-Chlorophenyl carbamoyl group introduces electron-withdrawing effects.
  • Physicochemical differences :
    • Higher molecular weight (421.87 g/mol vs. ~450–500 g/mol for the target compound).
    • Presence of a sulfonamide (SO₂NH) instead of a sulfamoyl (NHSO₂) bridge.
Compound 26 : N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
  • Reduced solubility compared to Compound 25 due to higher Cl content.
  • Structural contrast : The target compound’s carbamate group may offer better metabolic stability than the dichlorophenyl carbamoyl group.
Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
  • Key features :
    • A butyl chain on the pyrazole improves lipophilicity (logP ~3.5 estimated).
    • Similar chlorophenyl carbamoyl motif but lacks the ethylsulfamoyl linkage.

Thiadiazole and Imidazole Derivatives

Compound 14 : N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide
  • Key features :
    • Thiadiazole-thio group introduces sulfur-based electronegativity and conformational rigidity.
    • Lower calculated C logP (~2.8) compared to pyrazole analogs due to polar thiadiazole.
  • Comparison : The target compound’s ethylsulfamoyl bridge may offer greater flexibility for target binding than the rigid thiadiazole-thio group.
Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Key features :
    • Trifluoromethylpyridine enhances metabolic stability and membrane permeability.
    • Imidazole-pyrrole core differs from the pyridine-pyrazole system in the target compound.
  • Functional contrast : The carbamate in the target compound may exhibit slower hydrolysis than the carboxamide in Compound 41.

Carbamate-Containing Analogs

{1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate
  • Key features :
    • Phenylcarbamate group at the pyrazole-4 position.
    • Sulfanyl (S-) linker instead of sulfamoyl (NHSO₂).
  • Comparison: The target compound’s sulfamoyl group may improve hydrogen bonding with targets (e.g., enzymes or receptors) compared to the non-polar sulfanyl group.

Research Implications

  • Target compound advantages : The ethylsulfamoyl bridge and carbamate group may offer a balance of solubility, target affinity, and stability compared to analogs with halogens (e.g., Cl, CF₃) or rigid thiadiazoles.
  • Limitations : Lack of biological data for the target compound necessitates further in vitro testing against relevant targets (e.g., kinases, microbial enzymes) to validate hypothesized advantages.

Biological Activity

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridinyl moiety and a pyrazolyl group. Its chemical formula can be represented as follows:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The presence of the pyridine and pyrazole rings suggests that the compound may act as a kinase inhibitor, similar to other compounds in its class.

Inhibition of c-KIT Kinase

One notable mechanism involves the inhibition of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Studies have demonstrated that compounds with similar structures can effectively inhibit c-KIT activity, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Pharmacological Effects

A summary of the biological activities observed for this compound includes:

Activity Effect Reference
Anti-cancerInhibition of tumor cell proliferation
Kinase inhibitionTargeting c-KIT and related pathways
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on GIST Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in GIST cell lines, correlating with decreased c-KIT phosphorylation levels.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases.

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